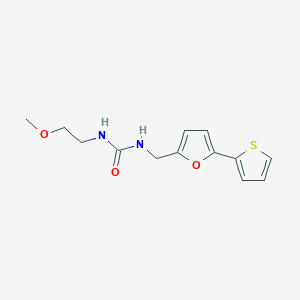

1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Description

1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a synthetic urea derivative featuring a thiophene-furan heterocyclic core and a methoxyethyl side chain. Its structure integrates two aromatic heterocycles—thiophene and furan—linked via a methyl group to the urea moiety.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-17-7-6-14-13(16)15-9-10-4-5-11(18-10)12-3-2-8-19-12/h2-5,8H,6-7,9H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQLILYZXBXDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1=CC=C(O1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophen-2-yl furan intermediate, which is then reacted with a methoxyethyl isocyanate to form the final urea compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the urea linkage or the thiophen-2-yl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophen rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or organometallic reagents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophen-2-yl and furan moieties may play a role in the compound’s binding affinity and specificity, while the urea linkage can facilitate hydrogen bonding interactions. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Target Compound vs. Thiophenyl Hydrazone Derivatives

- Compound 5b (): 1-((4-(4-Chlorophenyl)-5-(furan-2-yl)thiophen-2-yl)methylene)-2-(o-tolyl)hydrazine. Similarities: Contains a thiophene-furan backbone and aromatic substituents. Differences: Replaces urea with a hydrazone group, altering hydrogen-bonding capacity and electronic properties.

Target Compound vs. Adamantane-Linked Ureas

- Compound 5b (): 1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea. Similarities: Shares the urea core and furan-based substituent. The target compound’s methoxyethyl group offers greater polarity .

Target Compound vs. Benzofuran Derivatives

Spectral Characterization

Computational and Crystallographic Insights

- Molecular Docking : Analogous to ’s thiophenyl hydrazones, the target compound’s structure could be docked into tubulin or kinase binding sites, leveraging its planar heterocycles for π-π stacking .

- Crystallography : Urea derivatives in form hydrogen-bonded networks, suggesting the target compound may crystallize in similar motifs, aiding in solid-state stability .

Biological Activity

1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a compound of interest due to its potential pharmacological properties. This article aims to explore its biological activity, focusing on its antibacterial, antifungal, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The compound features a unique structure that includes a urea functional group, a thiophene ring, and a furan moiety. These structural components are known for their biological activity and ability to interact with various biological targets.

Molecular Formula

- Molecular Formula : C13H15N3O2S

- Molar Mass : 273.34 g/mol

Antibacterial Activity

Research has demonstrated that derivatives of urea compounds exhibit significant antibacterial properties. For instance:

- Screening Results : A study evaluated similar urea derivatives against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting that 1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea may possess similar properties .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Pseudomonas aeruginosa | 18 | 16 |

| Salmonella typhi | 12 | 64 |

Antifungal Activity

The compound's antifungal activity has also been evaluated. Studies have shown that urea derivatives can inhibit the growth of fungi such as Fusarium oxysporum and Candida albicans.

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 14 | 40 |

| Candida albicans | 10 | 80 |

Anticancer Activity

The anticancer potential of similar compounds has been explored through various in vitro studies. For example, compounds containing thiophene and furan rings have shown promising results against several cancer cell lines.

- Case Study : A derivative with a similar structure demonstrated cytotoxicity against breast cancer cell lines with an IC50 value of approximately 25 µM. This indicates that the target compound may also exhibit selective cytotoxicity towards cancer cells .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The presence of the thiophene and furan rings allows for π-π interactions and hydrogen bonding, which are crucial for binding to biological targets.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.

- Cell Signaling Pathways : It may interfere with signaling pathways that promote cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.